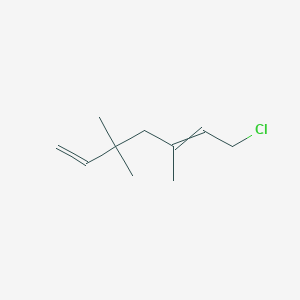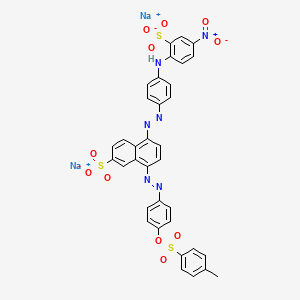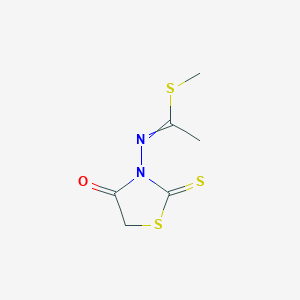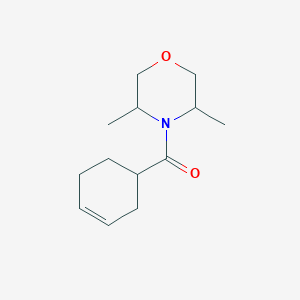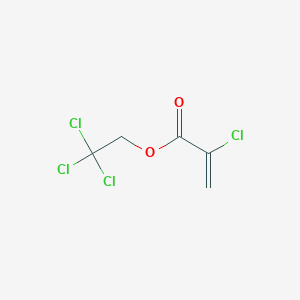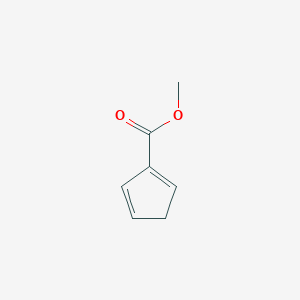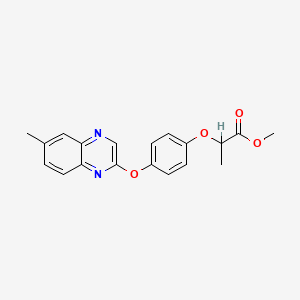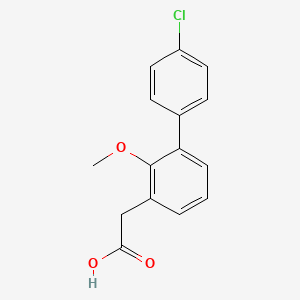
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye or pigment in various industrial applications. The compound’s structure includes multiple functional groups, such as sulfonic acid, triazine, and azo groups, which contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Triazine Introduction: The final step involves the reaction of the azo compound with 4,6-dichloro-s-triazine in the presence of a base to introduce the triazine group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Substitution: Various substituted triazine derivatives are obtained.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis.
Biology
In biological research, the compound is used as a staining agent due to its vibrant color properties. It helps in visualizing cellular components under a microscope.
Medicine
Although not widely used in medicine, the compound’s derivatives are being explored for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, the compound is primarily used as a dye in textiles, plastics, and inks
作用機序
The compound exerts its effects through various mechanisms depending on its application. As a dye, it binds to substrates through ionic and covalent interactions, imparting color. In biological staining, it interacts with cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalenedisulfonic acid core but differ in their substituents.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Triazine-based compounds: Molecules containing the triazine ring but with different functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of both sulfonic acid and triazine groups enhances its solubility and reactivity, making it versatile for various applications.
特性
CAS番号 |
73826-58-1 |
|---|---|
分子式 |
C19H11Cl2N7O10S2 |
分子量 |
632.4 g/mol |
IUPAC名 |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H11Cl2N7O10S2/c20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29/h1-6,29-30H,(H,33,34,35)(H,36,37,38)(H,22,23,24,25) |
InChIキー |
KEYSGGLUHZVQBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


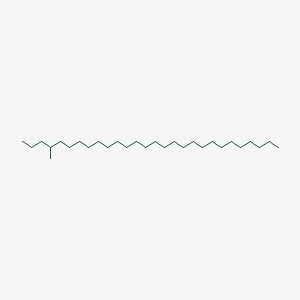
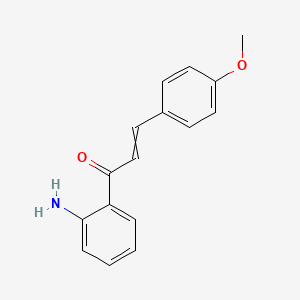
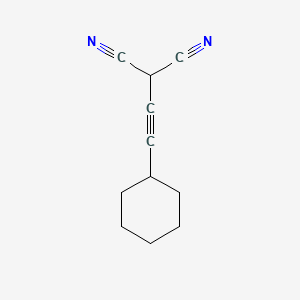

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
